2-amino-N-cyclohexylacetamide
Overview
Description
The compound 2-amino-N-cyclohexylacetamide is a chemical entity that can be associated with various pharmacological activities. While the provided papers do not directly discuss 2-amino-N-cyclohexylacetamide, they do provide insights into related compounds and their synthesis, molecular structures, and potential applications in medicinal chemistry. For instance, the synthesis of N-(4-amino-2-butynyl)acetamide derivatives shows the potential for inhibitory activity on detrusor contraction, which could be relevant for the treatment of overactive detrusor conditions .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired products. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, 2-amino-(N-D-ribosyl)acetamide 5'-phosphate is prepared from 2,3-O-isopropylidene-D-ribofuranosylamine p-toluenesulfonate by condensation with the mixed anhydride of N-(benzyloxy-carbonyl)glycine, followed by phosphorylation and removal of protecting groups .
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using various spectroscopic techniques such as HNMR and LC-MS, and in some cases, crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for its stability and interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups and to build complex structures. The use of organocatalysts like cyclohexylamine for the synthesis of 2-amino-4H-chromene derivatives demonstrates the importance of catalysts in facilitating multicomponent reactions . Additionally, photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides shows the diversity of reactions that can be employed to construct heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of electron-withdrawing or electron-donating groups can affect the regioselectivity and speed of cyclization reactions . The antimicrobial activity of synthesized heterocycles utilizing 2-cyano-N-arylacetamide also highlights the relationship between chemical structure and biological activity .
Scientific Research Applications
Synthesis and Biological Activity
2-amino-N-cyclohexylacetamide is a structurally significant compound used as a building block in organic and bioorganic chemistry. Its derivatives, particularly carbocyclic β-amino acids, have drawn attention due to their roles in natural products and antibiotics. These compounds are key precursors for β-lactams and other bioactive compounds, exhibiting antifungal, antibacterial, and analgesic activities (Kiss & Fülöp, 2014).
Chemical Synthesis and Medicinal Chemistry
2-amino-N-cyclohexylacetamide serves as a precursor in the synthesis of various heterocyclic compounds. It's instrumental in the creation of novel nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds are studied for their antimicrobial properties against various bacterial and fungal strains (Ewies & Abdelsalaam, 2020).
Catalysis and Asymmetric Synthesis
The compound finds use in catalysis, specifically in isothiourea-catalyzed asymmetric syntheses. It's involved in the formation of β-lactams and β-amino esters, contributing to the development of pharmacologically relevant structures with high diastereocontrol and enantiocontrol (Smith et al., 2014).
Advanced Organic Synthesis Techniques
2-amino-N-cyclohexylacetamide is utilized in advanced organic synthesis methods such as the Ugi four-component condensation. This process is crucial for the creation of complex molecules like 2,5-diketopiperazines and 1,5-disubstituted tetrazoles, significant in the pharmaceutical industry (Marcaccini & Torroba, 2007).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLOXQXPTSLRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclohexylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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